molecular formula C14H10Cl3NO B4693476 2,4-dichloro-N-(3-chlorobenzyl)benzamide

2,4-dichloro-N-(3-chlorobenzyl)benzamide

Cat. No.: B4693476
M. Wt: 314.6 g/mol
InChI Key: NPUSEQNZPVISGY-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(3-chlorobenzyl)benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a benzamide core structure substituted with multiple chlorine atoms, a characteristic often explored in medicinal chemistry and materials science for its potential to modulate biological activity and physical properties. As a building block in organic synthesis, researchers may investigate its use in constructing more complex molecules, such as those featuring a dihydropyrrolobenzodiazepine core, which are of interest in pharmaceutical research . The presence of halogen atoms and an amide linkage makes it a candidate for studies in crystal engineering and supramolecular chemistry, where these functional groups can facilitate specific intermolecular interactions, similar to those observed in related chlorinated sulfonamides . The mechanism of action for this specific compound is not defined and would be dependent on the context of the research being conducted. Researchers are directed to consult the relevant scientific literature for insights into the behavior of analogous compounds. This product is provided with guaranteed high purity and is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4-dichloro-N-[(3-chlorophenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO/c15-10-3-1-2-9(6-10)8-18-14(19)12-5-4-11(16)7-13(12)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUSEQNZPVISGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(3-chlorobenzyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-chlorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(3-chlorobenzyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Formation of substituted benzamides with various functional groups.

    Reduction: Formation of 2,4-dichloro-N-(3-chlorobenzyl)aniline.

    Oxidation: Formation of 2,4-dichloro-N-(3-chlorobenzyl)benzoic acid.

Scientific Research Applications

2,4-dichloro-N-(3-chlorobenzyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-chlorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The 2,4-dichloro substitution pattern is shared with several analogues (Table 1). Key differences arise in the N-alkyl/aryl group, which significantly influences biological activity:

Compound Name Benzamide Substituents N-Substituent Key Biological Activity Reference
2,4-Dichloro-N-(3-chlorobenzyl)benzamide 2,4-dichloro 3-Chlorobenzyl Not explicitly reported N/A
Compound 53 (Furan derivative) 2,4-dichloro Furan-2-ylmethyl Trypanosoma brucei inhibitor
Compound 54 (Thiophene derivative) 2,4-dichloro Thiophen-2-ylmethyl Trypanosoma brucei inhibitor
E24 (Trifluoromethyl derivative) 2,4-dichloro 2-(Trifluoromethyl)benzyl Structural analogue (no activity reported)
Compound 4 (Thiadiazole derivative) 2,4-dichloro Trichloroethyl-thiadiazole DHFR inhibitor (ΔG = −9.0 kcal/mol)

Key Observations :

  • Heterocyclic N-Substituents: Compounds 53 (furan) and 54 (thiophene) demonstrate potent anti-Trypanosoma activity, suggesting that electron-rich heterocycles enhance binding to parasitic targets .
  • Chlorinated vs.
  • Enzyme Inhibition : The thiadiazole-containing compound 4 exhibits strong dihydrofolate reductase (DHFR) inhibition due to hydrogen bonding with Asp 21 and Tyr 22 in the active site .

Yield Comparisons :

  • Aminoethyl derivatives (e.g., Compounds 12–17) show yields ranging from 54% to 98%, influenced by steric and electronic effects of substituents .
  • Heterocyclic derivatives (e.g., Compounds 53–55) require chromatographic purification, reducing overall yields to 50–75% .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 3-chlorobenzyl group in the target compound likely enhances lipophilicity compared to polar heterocycles (e.g., imidazole in Compound 55), affecting blood-brain barrier penetration .
  • Salt Formation: Aminoethyl derivatives (e.g., Compounds 12–17) form HCl salts, improving aqueous solubility and bioavailability .
  • Enzyme Binding : Thiadiazole derivatives (e.g., Compound 4) achieve strong DHFR inhibition (∆G = −9.0 kcal/mol) via hydrogen bonding and π-π stacking, a mechanism absent in simpler chlorobenzyl analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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